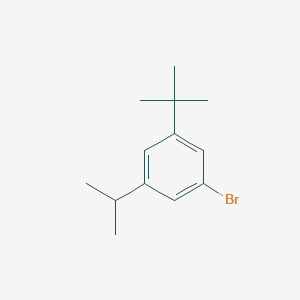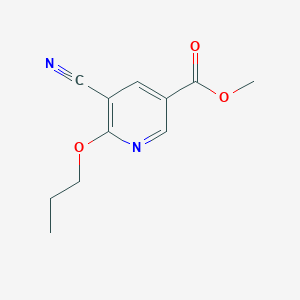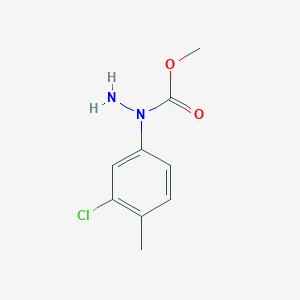
1-Bromo-3-tert-butyl-5-isopropyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-tert-butyl-5-isopropyl-benzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and an isopropyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-tert-butyl-5-isopropyl-benzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butyl-5-isopropyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-tert-butyl-5-isopropyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Reduction Reactions: The major product is 3-tert-butyl-5-isopropyl-benzene.
Scientific Research Applications
1-Bromo-3-tert-butyl-5-isopropyl-benzene has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-tert-butyl-5-isopropyl-benzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine atom, being highly reactive, facilitates the formation of new bonds with nucleophiles or other reactive species. The tert-butyl and isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-tert-butylbenzene
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2-tert-butylbenzene
Uniqueness
1-Bromo-3-tert-butyl-5-isopropyl-benzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and various chemical applications .
Properties
Molecular Formula |
C13H19Br |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3 |
InChI Key |
SLISATSKJGDSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)

![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)

